molecular formula C14H16N2O5 B1381033 1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate CAS No. 1803588-79-5

1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate

Cat. No.: B1381033
CAS No.: 1803588-79-5
M. Wt: 292.29 g/mol
InChI Key: BENORIROIGNVPJ-UHFFFAOYSA-N
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Description

1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate is a synthetic compound. It has a molecular formula of C14H16N2O5 and a molecular weight of 292.29 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles have been obtained from the addition of indole to a variety of aldehydes under neat conditions . Calcium oxide (CaO), present in excess, was fundamental for carrying out the reaction with paraformaldehyde .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1H-indol-3-yl group attached to an ethanone group via an aminoethyl linker .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C14H16N2O5 and a molecular weight of 292.29 g/mol .

Scientific Research Applications

Synthesis and Computational Study

  • Synthesis of Indole Derivatives : A study by Kumar et al. (2022) focused on synthesizing novel 1-(1H-indol-1-yl)ethanone compounds and analyzing their computational effects on the COX-2 enzyme. This research is significant for understanding the synthesis of nonsteroidal anti-inflammatory drugs and their pharmacological effects (Kumar et al., 2022).

Antioxidant and Antimicrobial Activity

  • Bioactive Molecule Synthesis : Another study by Gopi et al. (2016) highlights the synthesis and characterization of novel bioactive molecule derivatives of 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcones. These compounds exhibited excellent antioxidant and antimicrobial activities, showcasing their potential in medical applications (Gopi et al., 2016).

Antibacterial and Antifungal Activities

  • Novel Derivatives with Antimicrobial Activity : Research on synthesizing new 1H-Indole derivatives and evaluating their antibacterial and antifungal activities was conducted in 2020. This study contributes to the understanding of the antimicrobial potential of these compounds (2020).

Spectral and Structural Studies

  • Spectral and Structural Analysis : A study by Nycz et al. (2010) involved characterizing cannabinoids such as 1-Pentyl-3-(4-methoxy-1-naphthoyl)indole and 2-(2-methoxy-phenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone. This research contributes to the understanding of the molecular structure and properties of indole derivatives (Nycz et al., 2010).

Chemical Synthesis and Applications

  • Efficient Syntheses : A 2012 study by Mosslemin and Movahhed highlighted the efficient synthesis of bis(1H-indol-3-yl)ethanones, contributing to the chemical synthesis knowledge of indole derivatives (Mosslemin & Movahhed, 2012).

Properties

IUPAC Name

1-[1-(2-aminoethyl)indol-3-yl]ethanone;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.C2H2O4/c1-9(15)11-8-14(7-6-13)12-5-3-2-4-10(11)12;3-1(4)2(5)6/h2-5,8H,6-7,13H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENORIROIGNVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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